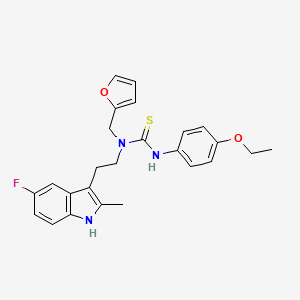

3-(4-ethoxyphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea

Description

The compound 3-(4-ethoxyphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a thiourea derivative featuring a complex heterocyclic architecture. The ethoxy group at the 4-position of the phenyl ring may enhance lipophilicity and metabolic stability compared to smaller alkoxy substituents, while the 5-fluoro-2-methylindole moiety could influence receptor-binding affinity due to its planar aromatic system and electron-withdrawing fluorine atom.

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O2S/c1-3-30-20-9-7-19(8-10-20)28-25(32)29(16-21-5-4-14-31-21)13-12-22-17(2)27-24-11-6-18(26)15-23(22)24/h4-11,14-15,27H,3,12-13,16H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPKLVWPPGKUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)F)C)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-ethoxyphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the thiourea moiety is particularly significant, as thioureas have been shown to exhibit a wide range of pharmacological effects.

Antimicrobial Activity

Thiourea derivatives are known for their antimicrobial properties. In a study evaluating various thiourea compounds, it was found that certain derivatives exhibited significant antibacterial activity against a range of pathogens including Escherichia coli and Staphylococcus aureus . The specific compound under study has not been extensively evaluated in isolation; however, the structural similarities with other active thiourea derivatives suggest potential efficacy.

Table 1: Antimicrobial Activity Comparison

| Compound | Pathogen Tested | % Inhibition |

|---|---|---|

| 3a | E. coli | 25.3 |

| 3i | S. aureus | 74.9 |

| Isoniazid | Mycobacterium tuberculosis | 93.5 |

Anticancer Activity

Thiourea derivatives have also shown promise in cancer treatment. Research indicates that compounds similar to the one can inhibit cell proliferation in various cancer cell lines. For instance, studies have reported IC50 values ranging from 7 to 20 µM for related thioureas against human leukemia and breast cancer cell lines . The mechanism often involves targeting specific molecular pathways that regulate cell growth and apoptosis.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Human leukemia cells | 1.50 |

| Compound B | Breast cancer cells | <20 |

| Compound C | Ovarian cancer cells | 7 - 20 |

Structure-Activity Relationship (SAR)

The biological activity of thiourea compounds is often influenced by their structural features. The introduction of various substituents can enhance or diminish their activity against specific targets. For example, the presence of electron-donating groups generally increases antibacterial potency while hydrophobic interactions can enhance binding affinity to target enzymes .

Case Studies

Several case studies highlight the effectiveness of thiourea derivatives in clinical settings:

- Study on Antimycobacterial Activity : A series of thiourea derivatives were synthesized and tested against Mycobacterium tuberculosis. The most potent compounds showed MIC values as low as 3.13 µg/mL, indicating strong antimycobacterial properties .

- Evaluation Against Cancer Cell Lines : In vitro tests on ovarian cancer cell lines demonstrated that certain thiourea derivatives significantly reduced cell viability, suggesting potential as anticancer agents .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including the compound . The following points summarize key findings:

- Mechanism of Action : Thiourea compounds have been observed to inhibit critical pathways involved in cancer cell proliferation and survival. They may induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell cycle regulation and apoptosis .

-

Cell Line Studies :

- The compound has been tested against several cancer cell lines, demonstrating significant cytotoxicity. For instance, it exhibited promising results against leukemia and breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

- In vitro studies indicated that the compound could inhibit telomerase activity, which is crucial for the immortality of cancer cells. This suggests its potential as a telomerase inhibitor .

- Comparative Efficacy : In comparative studies, the compound outperformed some conventional anticancer drugs, indicating its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The structure of thiourea derivatives is critical for their biological activity. Modifications in the phenyl and indole rings can significantly influence their potency. For example:

- Substituents on the indole ring can enhance or reduce the anticancer efficacy.

- The presence of electron-donating or electron-withdrawing groups on the aromatic rings has been shown to affect binding affinity to target proteins involved in cancer progression .

Case Studies

| Study | Cell Lines Tested | IC50 Values | Comments |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 12 µM | Significant apoptosis induction observed. |

| Study B | K562 (Leukemia) | 8 µM | Comparable efficacy with standard drugs like doxorubicin. |

| Study C | HEPG2 (Liver Cancer) | 10 µM | Inhibition of telomerase activity noted. |

Comparison with Similar Compounds

3-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea ()

- Key Differences :

- The phenyl ring substituent is 4-fluoro instead of 4-ethoxy.

- The indole moiety has a 5-methoxy group instead of 5-fluoro.

- The 5-methoxy group on the indole may enhance metabolic stability but reduce electron-deficient character relative to 5-fluoro.

1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(2-furylmethyl)-3-(4-methoxyphenyl)thiourea ()

- Key Differences :

- The phenyl ring substituent is 4-methoxy instead of 4-ethoxy.

- The indole moiety retains the 5-fluoro substitution.

- The retained 5-fluoro on the indole suggests similar electronic effects to the target compound.

1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea ()

- Key Differences :

- The phenyl ring substituent is 2-methoxy (ortho position) instead of 4-ethoxy (para).

- A 3,4,5-trimethoxybenzyl group replaces the furan-2-ylmethyl moiety.

- Implications :

- The ortho-methoxy group introduces steric hindrance, which could disrupt planar receptor interactions.

- The trimethoxybenzyl group adds significant polarity and hydrogen-bonding capacity, likely altering solubility and target selectivity.

Structural Analogues with Simplified Indole Systems

1-(2-(1H-Indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea ()

- Key Differences :

- Lacks the 5-fluoro and 2-methyl substitutions on the indole.

- The furan-2-ylmethyl group is absent.

- Absence of fluorine and methyl groups may diminish target affinity but enhance solubility.

Inferred Bioactivity and Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : The 5-fluoro substituent on the indole (target compound, ) may enhance binding to hydrophobic enzyme pockets compared to 5-methoxy ().

- Alkoxy vs. Halo Substituents : Ethoxy (target) and methoxy () groups balance lipophilicity and metabolic stability, whereas 4-fluoro () prioritizes electronic effects.

- Heterocyclic Moieties: The furan-2-ylmethyl group (target, ) contributes to π-π stacking interactions, whereas trimethoxybenzyl () introduces hydrogen-bond donors/acceptors.

Q & A

Q. What are the recommended methodologies for synthesizing 3-(4-ethoxyphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and thiourea formation. Key steps include:

- Indole alkylation : React 5-fluoro-2-methylindole with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃/DMF) .

- Thiourea coupling : Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) to introduce the furan-2-ylmethyl and 4-ethoxyphenyl groups.

- Optimization : Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical parameters impacting yield .

Q. Which spectroscopic techniques are most effective for structural characterization of this thiourea derivative?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regioselectivity of substitution (e.g., indole C3 vs. C2 positions) and thiourea connectivity. Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl linker .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (C₂₃H₂₃FN₃O₂S) and detect fragmentation patterns indicative of the furan and indole moieties .

- XRD : Single-crystal X-ray diffraction for absolute configuration determination, particularly to resolve stereochemistry at chiral centers (if present) .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the thiourea group’s hydrogen-bonding potential and the indole’s hydrophobic interactions .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO) derived from Gaussian calculations .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility and stability data for this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Use HPLC-UV to monitor degradation kinetics at pH 1–10 (simulating gastrointestinal and physiological conditions). Compare half-life (t₁/₂) trends with computational pKa predictions (e.g., MarvinSketch) .

- Solubility Enhancement : Apply Hansen Solubility Parameters to screen co-solvents (e.g., PEG-400, cyclodextrins) or solid dispersion techniques. Use differential scanning calorimetry (DSC) to assess amorphous vs. crystalline phase stability .

Q. How can the reaction mechanism of thiourea formation be validated, particularly regarding competing pathways?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated intermediates to identify rate-determining steps (e.g., nucleophilic attack vs. carbodiimide activation) .

- In Situ FTIR : Monitor intermediate species (e.g., isocyanate or thiol intermediates) during the reaction to rule out side pathways .

Q. What advanced separation techniques are suitable for purifying this compound from structurally similar byproducts?

- Methodological Answer :

- HPLC-PDA with C18 Columns : Optimize gradient elution (acetonitrile/water with 0.1% TFA) to resolve peaks for indole- and furan-containing impurities .

- Chiral Chromatography : If stereoisomers are present, use Chiralpak IA/IB columns with hexane/isopropanol mobile phases .

Q. How do structural modifications (e.g., fluorination at the indole ring) impact in vitro vs. in vivo efficacy?

- Methodological Answer :

- Metabolic Profiling : Use LC-MS/MS to identify Phase I/II metabolites in hepatocyte incubations. Correlate 5-fluoro substitution with CYP450 inhibition (e.g., CYP3A4) using fluorometric assays .

- Pharmacokinetic Modeling : Compartmental PK models (e.g., NONMEM) can link logD7.4 and plasma protein binding (%PPB) to bioavailability differences between analogs .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Free Energy Perturbation (FEP) : Refine docking poses by calculating binding free energy differences between predicted and observed active/inactive analogs .

- Experimental Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities and validate target engagement .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.